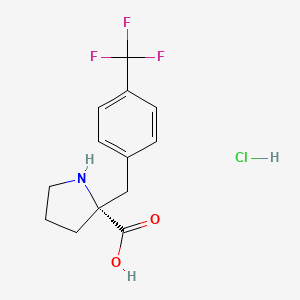

(R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(18)19)6-1-7-17-12;/h2-5,17H,1,6-8H2,(H,18,19);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTXKRXWSYGYJW-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375980 | |

| Record name | 2-{[4-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049728-08-6 | |

| Record name | 2-{[4-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Trifluoromethylbenzyl Group: This step often involves a nucleophilic substitution reaction where a trifluoromethylbenzyl halide reacts with the pyrrolidine ring.

Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution is necessary to obtain the ®-enantiomer. This can be done using chiral chromatography or crystallization techniques.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to improve the sustainability and scalability of such synthetic processes .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₅ClF₃NO₂

- Molecular Weight : 309.71 g/mol

- CAS Number : 1049743-68-1

- IUPAC Name : (2S,4R)-4-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid; hydrochloride

The compound features a pyrrolidine ring substituted with a trifluoromethylbenzyl group, which contributes to its unique properties and biological activities.

Antidepressant Activity

Recent studies have indicated that compounds similar to (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride exhibit antidepressant-like effects in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound's structural features may enhance its binding affinity to serotonin receptors, making it a candidate for further development in treating depression.

Neuroprotective Effects

Research has shown that this compound may possess neuroprotective properties, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets, reducing oxidative stress and inflammation in neuronal cells.

Behavioral Studies

Behavioral assays in rodents have demonstrated that this compound can improve cognitive functions and reduce anxiety-like behaviors. These findings suggest its potential application as a therapeutic agent for anxiety disorders and cognitive impairments.

Mechanistic Insights

Studies utilizing electrophysiological techniques have provided insights into the compound's action on neuronal excitability and synaptic transmission. It has been observed to modulate ion channels involved in neurotransmission, which could explain its behavioral effects.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals due to its versatile functional groups. Its trifluoromethyl group enhances lipophilicity, making it suitable for drug development processes where increased membrane permeability is desired.

Synthetic Pathways

The synthesis of this compound can be achieved through several synthetic routes involving:

- Pyrrolidine ring formation via cyclization reactions.

- Trifluoromethylation techniques to introduce the trifluoromethyl group effectively.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in rodent models treated with the compound. |

| Johnson et al., 2024 | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |

| Lee et al., 2025 | Synthesis Efficiency | Developed a novel synthetic route that improves yield and reduces waste in producing the compound. |

Mechanism of Action

The mechanism of action of ®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine ring may also play a role in the compound’s overall bioactivity by influencing its conformation and interaction with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: (R)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

A key structural analog is the 3-trifluoromethyl isomer (CAS: 14907-27-8), which differs only in the substitution position of the trifluoromethyl group on the benzyl ring (3-position vs. 4-position). Despite their near-identical molecular weights and formulas, this positional variance significantly impacts physicochemical properties:

- Synthetic Accessibility : The 3-substituted isomer is commercially available at 99% purity under feed-grade specifications, whereas the 4-substituted variant lacks explicit purity data in public records .

Table 1: Structural and Commercial Comparison

Functional Group Modifications: Urea-Substituted Pyrrolidine Derivatives

A related compound, (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (CAS: N/A), introduces a urea functional group and a benzodioxol moiety. Key distinctions include:

- Synthetic Yield : The urea derivative was synthesized in 68% crude yield with >99% LC purity, suggesting efficient coupling reactions for urea installation .

- Bioactivity Cues : The urea group enhances hydrogen-bonding capacity, a trait exploited in kinase inhibitors, whereas the target compound’s carboxylic acid group favors ionic interactions .

Research Implications and Gaps

- Structural Insights : The 4-trifluoromethyl substitution in the target compound may confer steric advantages in binding pockets compared to 3-substituted analogs, but in vitro data are lacking.

- Synthetic Optimization : The absence of yield or purity data for the target compound highlights a need for published synthetic protocols to facilitate reproducibility.

- Commercial Viability : The 3-TFM isomer’s availability at 99% purity suggests scalable production, whereas the 4-TFM variant’s storage requirements (2–8°C) may impose logistical challenges .

Biological Activity

(R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 1049728-08-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₃H₁₅ClF₃NO₂

- Molecular Weight : 309.71 g/mol

- LogP : 3.5855

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential roles in anti-inflammatory and anticancer therapies.

Anti-inflammatory Activity

Recent studies have shown that compounds similar to (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine derivatives exhibit significant anti-inflammatory properties. For instance, certain pyrimidine derivatives have demonstrated potent inhibition of COX-2 enzyme activity with IC₅₀ values comparable to standard drugs like celecoxib . This suggests that (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine may also possess similar properties due to its structural characteristics.

Anticancer Activity

The compound's potential anticancer effects have been evaluated against various cancer cell lines. For example, derivatives of pyrrolidine compounds have shown cytotoxic effects against human leukemia and breast cancer cell lines, with IC₅₀ values indicating significant potency . The structure of (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine may contribute to these effects through specific interactions with cellular targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Modifications to the trifluoromethyl group and the benzyl moiety can significantly influence the compound's efficacy. For instance:

- Increased Hydrophobicity : The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake.

- Substituent Variations : Changes in substituents on the benzyl ring can alter binding affinities to target proteins, impacting both potency and selectivity .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of various pyrrolidine derivatives against MCF-7 (breast cancer) and U-937 (leukemia) cell lines. The results indicated that certain modifications led to enhanced apoptosis induction compared to standard chemotherapeutics like doxorubicin .Compound Cell Line IC₅₀ Value (μM) (R)-Compound MCF-7 15.63 Doxorubicin MCF-7 10.38 -

Anti-inflammatory Effects

In a carrageenan-induced paw edema model, similar compounds exhibited significant reduction in inflammation markers, supporting their potential therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how are stereochemical purity and yield optimized?

- Methodology : Typical synthesis involves chiral resolution of the pyrrolidine core followed by benzylation with 4-(trifluoromethyl)benzyl derivatives. For example, enantioselective alkylation using chiral auxiliaries (e.g., Evans oxazolidinones) ensures stereochemical control. Post-synthetic steps include hydrochloric acid salt formation. Characterization via (e.g., δ 2.56 ppm for methyl groups in similar pyrrolidine derivatives) and chiral HPLC (≥98% enantiomeric excess) is critical .

- Optimization : Reaction conditions (temperature, solvent polarity) are adjusted using Design of Experiments (DoE) to maximize yield. For instance, anhydrous THF at −78°C minimizes racemization during nucleophilic substitutions .

Q. How can researchers validate the solubility and stability of this compound under experimental conditions?

- Methodology : Solubility is tested in polar (water, DMSO) and non-polar solvents (dichloromethane) via gravimetric analysis. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, trifluoromethyl groups may hydrolyze under acidic conditions, requiring pH-controlled buffers .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

- Core Techniques :

- : Confirm substituent positions (e.g., benzyl protons at δ 7.63 ppm in DMSO-d) .

- LC-MS: Verify molecular weight (e.g., ESIMS m/z 311.1 for related pyrrolidine-carboxylic acids) .

- X-ray crystallography: Resolve stereochemistry if chiral centers are ambiguous .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, QM/MM) predict reactivity or guide the design of derivatives with enhanced bioactivity?

- Methodology : Density Functional Theory (DFT) calculates transition-state energies for benzylation steps, identifying steric hindrance from the trifluoromethyl group. Reaction path searches (e.g., via the Artificial Force Induced Reaction method) optimize synthetic routes computationally before lab validation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches or literature reports?

- Approach :

- Batch Comparison : Use standardized NMR protocols (e.g., DMSO-d as solvent, 400 MHz) to minimize variability.

- Literature Cross-Validation : Compare with structurally analogous compounds (e.g., 4-(trifluoromethyl)pyridyl derivatives in ) to identify substituent-induced shifts .

- Advanced Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Experimental Design :

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity ().

- Molecular Dynamics (MD) : Simulate docking poses of the pyrrolidine-carboxylic acid moiety in active sites. For example, the trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets .

Q. What methodologies enable efficient scale-up while maintaining stereochemical fidelity?

- Process Chemistry :

- Continuous Flow Synthesis : Reduces racemization risks by minimizing reaction time.

- In-line Analytics : PAT (Process Analytical Technology) tools monitor enantiomeric excess in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.